molecular formula C11H16O2 B590950 Ethyl nona-2,4,6-trienoate CAS No. 922528-07-2

Ethyl nona-2,4,6-trienoate

Cat. No.: B590950
CAS No.: 922528-07-2
M. Wt: 180.247
InChI Key: FTAHKPFYTOEBEA-UHFFFAOYSA-N
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Description

Ethyl nona-2,4,6-trienoate is an organic compound characterized by its conjugated triene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl nona-2,4,6-trienoate can be synthesized through several methods, with one of the most notable being the palladium-catalyzed alkenylation (Negishi coupling). This method involves the reaction of ethyl (E)- and (Z)-β-bromoacrylates with appropriate alkenylating agents under palladium catalysis . The reaction conditions typically include the use of cesium fluoride or tetrabutylammonium fluoride as promoter bases to achieve high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

Ethyl nona-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triene structure into more saturated compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Ethyl nona-2,4,6-trienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which ethyl nona-2,4,6-trienoate exerts its effects involves interactions with various molecular targets. The conjugated triene structure allows it to participate in electron transfer reactions and interact with biological macromolecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl undeca-2,4-dienoate: Another conjugated diene ester with similar synthetic routes and applications.

    Ethyl trideca-2,4,6-trienoate: A longer-chain triene ester with comparable chemical properties.

Properties

IUPAC Name

ethyl nona-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAHKPFYTOEBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10842413
Record name Ethyl nona-2,4,6-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10842413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922528-07-2
Record name Ethyl nona-2,4,6-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10842413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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